molecular formula C10H9FN2O B1439558 1-(2-fluorophenyl)-5-methyl-2,3-dihydro-1H-imidazol-2-one CAS No. 13870-44-5

1-(2-fluorophenyl)-5-methyl-2,3-dihydro-1H-imidazol-2-one

Cat. No.: B1439558
CAS No.: 13870-44-5
M. Wt: 192.19 g/mol
InChI Key: AUHPKZDPCBTYSQ-UHFFFAOYSA-N
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Description

The compound “1-(2-fluorophenyl)-5-methyl-2,3-dihydro-1H-imidazol-2-one” is a chemical compound. Unfortunately, there is limited information available about this specific compound .

Scientific Research Applications

Antibacterial Activity

  • Microwave Assisted Synthesis and Antibacterial Activity : Research by Darekar et al. (2020) explored derivatives of 1-(2-fluorophenyl)-5-methyl-2,3-dihydro-1H-imidazol-2-one for their antibacterial properties. Several compounds demonstrated moderate activity against gram-positive and gram-negative bacterial strains (Darekar et al., 2020).

Antiviral Applications

  • Antiviral 2,5-Disubstituted Imidazo[4,5-c]pyridines : Puerstinger et al. (2007) describe a novel class of hepatitis C virus inhibitors, highlighting the significant role of this compound derivatives in antiviral research (Puerstinger et al., 2007).

OLED Applications

  • DFT/TDDFT Investigation for OLED Applications : Liu et al. (2013) conducted a study on Ir(III) complexes, including those with this compound, for potential OLED (Organic Light Emitting Diode) applications. Their findings contribute to the development of blue-emitting materials in electronic displays (Liu et al., 2013).

Antidepressant Potential

  • Synthesis and Evaluation as Antidepressant Agents : A study by Zagórska et al. (2016) synthesized derivatives of this compound, evaluating their serotonin receptor affinity and antidepressant potential (Zagórska et al., 2016).

Structural Characterization and Synthesis

  • Synthesis and Structural Characterization : Kariuki et al. (2021) focused on the synthesis and structural characterization of compounds derived from this compound. Their research contributes to the understanding of molecular structures in chemistry (Kariuki et al., 2021).

Vapor Pressure and Thermochemical Properties

  • Thermochemical Properties and Vapor Pressure : Emel’yanenko et al. (2017) investigated the vapor pressures and thermochemical properties of phenyl substituted imidazoles, including those related to this compound. This research is crucial for applications in material science and pharmaceuticals (Emel’yanenko et al., 2017).

Fluorescence Enhancement in Nanoparticles

  • Fluorescence Enhancement in Nanoparticles : Kalaiarasi et al. (2017) studied the fluorescence enhancement performance of 1-(4-fluorophenyl)-2-(naphthalen-1-yl)-4, 5-diphenyl-1H-imidazole bound Fe2O3 nanoparticles. This research highlights potential applications in the field of nanotechnology and materials science (Kalaiarasi et al., 2017).

Future Directions

The future directions for research on “1-(2-fluorophenyl)-5-methyl-2,3-dihydro-1H-imidazol-2-one” could involve further investigation into its synthesis, molecular structure, chemical reactions, mechanism of action, physical and chemical properties, and safety and hazards .

Properties

IUPAC Name

3-(2-fluorophenyl)-4-methyl-1H-imidazol-2-one
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H9FN2O/c1-7-6-12-10(14)13(7)9-5-3-2-4-8(9)11/h2-6H,1H3,(H,12,14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

AUHPKZDPCBTYSQ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CNC(=O)N1C2=CC=CC=C2F
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H9FN2O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

192.19 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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